Methyl 4-fluoro-2-nitrobenzoate
Overview
Description
“Methyl 4-fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It has an average mass of 199.136 Da and a monoisotopic mass of 199.028091 Da .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 4-fluoro-2-nitro-benzoic acid methyl ester with dimethylamine hydrochloride and potassium carbonate . The reaction mixture is stirred at 60°C for 7 hours, and the desired product is obtained in 61% yield .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Synthesis of Aminobenzamides and Benzimidazoles
Methyl 4-fluoro-2-nitrobenzoate is instrumental in synthesizing various aminobenzamides and benzimidazoles. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide involves the oxidation of 2-fluoro-4-nitrotoluene, leading to the production of N-methyl-2-fluoro-4-nitrobenzamide and subsequently 4-amino-2-fluoro-N-methyl-benzamide with high yields (Xu, Xu, & Zhu, 2013). Similarly, solid-phase synthesis techniques use resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, to create substituted 2-aminomethylbenzimidazoles (Kilburn, Lau, & Jones, 2000).
Heterocyclic Synthesis
This compound is also valuable in the synthesis of various heterocyclic compounds. One study discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid's role as a multireactive building block in heterocyclic oriented synthesis, leading to the creation of nitrogenous cycles (Křupková, Funk, Soural, & Hlaváč, 2013).
Chromatography and Fluorescence Studies
In chromatography and fluorescence studies, derivatives of 4-fluoro-2-nitrobenzoate are used for sensitive detection. For example, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative, is used as a labeling reagent in high-performance liquid chromatography for amino acids detection, showing sensitivity and efficiency (Watanabe & Imai, 1981).
Environmental and Microbial Studies
In environmental and microbial studies, the metabolism and oxidation of halogenated aromatic acids, including 2-fluoro-4-nitrobenzoate, are analyzed. Research demonstrates the oxidation of this compound by Nocardia erythropolis and identifies several fluorine-containing intermediates, adding to the understanding of microbial degradation processes (Cain, Tranter, & Darrah, 1968).
Pharmaceutical and Organic Synthesis
In pharmaceutical and organic synthesis, the compound serves as a precursor or intermediate in various synthesis processes. For example, it is used in the synthesis of fluorine-18-labeled bexarotene analogues for PET imaging, indicating its utility in developing imaging agents (Wang, Davis, Gao, & Zheng, 2014).
Safety and Hazards
“Methyl 4-fluoro-2-nitrobenzoate” is classified as a warning hazard under the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Mechanism of Action
Target of Action
Methyl 4-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C8H6FNO4 Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds are known to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates . These intermediates can interact with cellular targets, leading to various biological effects.
Biochemical Pathways
Nitro compounds are known to interfere with redox reactions and can induce oxidative stress . They may also affect the function of enzymes involved in DNA synthesis and repair, potentially leading to mutagenic effects .
Pharmacokinetics
The compound’s safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if inhaled or ingested , suggesting that it can be absorbed through these routes.
Result of Action
Nitro compounds can induce a variety of cellular responses, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and potential for causing irritation or harm may be influenced by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s stability may be affected by exposure to light, heat, and moisture .
properties
IUPAC Name |
methyl 4-fluoro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZOLISUXINHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565793 | |
Record name | Methyl 4-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151504-81-3 | |
Record name | Benzoic acid, 4-fluoro-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151504-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-fluoro-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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